molecular formula C5H5N3O3 B1275343 2-Amino-5-nitropyridin-3-ol CAS No. 908248-27-1

2-Amino-5-nitropyridin-3-ol

Cat. No.: B1275343
CAS No.: 908248-27-1
M. Wt: 155.11 g/mol
InChI Key: UXLVADZLQKGFIG-UHFFFAOYSA-N
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Description

2-Amino-5-nitropyridin-3-ol is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Metal Ion Detection

2-Amino-5-nitropyridin-3-ol has been utilized in developing fluorescent compounds for detecting metal ions like Fe3+ and Hg2+ in aqueous media. These compounds have been characterized using various spectroscopic techniques and have shown potential in practical applications for detecting and estimating trace amounts of Fe3+ and Hg2+ in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Noncentrosymmetric Crystals for Optics

Research has been conducted on creating noncentrosymmetric crystals incorporating 2-amino-5-nitropyridine, which are essential for nonlinear optical materials. These crystals, with systematic herringbone motifs, offer potential applications in optics (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).

Protein and Peptide Research

In protein and peptide research, derivatives of this compound have been used for determining N-terminal amino acids in proteins. This method has advantages in estimating specific amino acids and can be used in comparison with other procedures for analyzing protein structure (Signor, Biondi, Tamburro, & Bordignon, 1969).

Crystal and Molecular Structure Analysis

Studies on the molecular and crystal structures of derivatives of this compound have been carried out to understand their stabilization mechanisms and layered arrangements, which are important for material sciences and chemistry (Bryndal et al., 2012).

Nonlinear Optical Materials

This compound derivatives have been studied for their potential as nonlinear optical (NLO) materials. Quantum mechanical, spectroscopic, and docking studies have been conducted to evaluate their electronic and vibrational characteristics, indicating their suitability as NLO materials (Abraham, Prasana, & Muthu, 2017).

Pharmaceutical Applications

While the focus of this summary is not on pharmaceutical applications, it's important to note that derivatives of this compound have been investigated in the context of medicinal chemistry and drug development, particularly in the synthesis of antitumor and anticoccidial agents (Temple, Rener, Waud, & Noker, 1992).

Future Directions

The future directions for the study and application of “2-Amino-5-nitropyridin-3-ol” could involve further exploration of its synthesis methods and potential applications in the pharmaceutical industry .

Biochemical Analysis

Biochemical Properties

2-Amino-5-nitropyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine hydrate, leading to the reduction of the nitro group and the formation of 3-aminopyridine . This interaction suggests that this compound can participate in reduction reactions, potentially influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of this compound with hydrazine hydrate results in the elimination of the amino group and the formation of 3-aminopyridine, which can impact cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The reduction of the nitro group in this compound involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino . This mechanism highlights the compound’s ability to undergo reduction reactions, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the reduction of this compound with hydrazine hydrate is accompanied by the evolution of ammonia, indicating a time-dependent reaction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. The threshold effects observed in these studies are essential for determining the safe and effective dosage of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The reduction of the nitro group in this compound by hydrazine hydrate is a key metabolic pathway that highlights the compound’s role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound’s interactions with transporters and binding proteins influence its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy in various applications .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s biochemical properties and interactions with other biomolecules .

Properties

IUPAC Name

2-amino-5-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLVADZLQKGFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418719
Record name 2-amino-5-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908248-27-1
Record name 2-amino-5-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500 mL round bottom flask were combined 2-amino-3-methoxy-5-nitropyridine (0.300 g, 0.00177 mol) and solid pyridine hydrochloride (8.8 g, 0.076 mol). The solid mixture was heated at 150° C. upon which the solids fused (the evolution of a gas was also apparent). The mixture was held at 150° C. for three hours upon which reaction was deemed complete by LC-MS. After allowing to cool to 80° C., the mixture was poured on to ice and the aqueous layer was extracted with ethyl acetate (3×100 ml). The combined organic extracts were washed with water (2×100 mL), dried (Na2SO4), filtered and concentrated under vacuum to leave a crude residue. The residue was purified by column chromatography on silica gel using a methanol:methylene chloride (0-10%) gradient as eluent to give the product as a solid (0.138 g, 49%) which was used directly in the next step. LC-MS 1.28 min. m/z=155.9 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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